molecular formula C22H21ClN4O2 B2844315 2-(4-chlorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide CAS No. 899985-64-9

2-(4-chlorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide

Cat. No.: B2844315
CAS No.: 899985-64-9
M. Wt: 408.89
InChI Key: YJVAQLJFSRTROF-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide is a synthetic organic compound that features a chlorophenyl group, a morpholinopyridazinyl group, and a phenylacetamide backbone. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chlorophenyl acetamide: This can be achieved by reacting 4-chlorobenzoyl chloride with acetamide under basic conditions.

    Introduction of the morpholinopyridazinyl group: This step might involve the reaction of the intermediate with a morpholinopyridazine derivative under suitable conditions, such as in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the phenylacetamide moiety.

    Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and suitable solvents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-chlorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-phenylacetamide: Lacks the morpholinopyridazinyl group.

    N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide: Lacks the chlorophenyl group.

    2-(4-bromophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The presence of both the chlorophenyl and morpholinopyridazinyl groups in 2-(4-chlorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide may confer unique biological activities or chemical properties not seen in the similar compounds listed above.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2/c23-18-6-4-16(5-7-18)14-22(28)24-19-3-1-2-17(15-19)20-8-9-21(26-25-20)27-10-12-29-13-11-27/h1-9,15H,10-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVAQLJFSRTROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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